molecular formula C16H12N2O4 B5748734 Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B5748734
M. Wt: 296.28 g/mol
InChI Key: VEFOLTSVVXLPGV-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline-dione derivative with a molecular weight of 296.28 g/mol and the molecular formula C17H14N2O4 . This compound serves as a key synthetic intermediate and is of significant interest in medicinal and agrochemical research. It can be synthesized from dimethyl 2-bromoterephthalate and phenylurea . Compounds within this structural class, particularly those featuring the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold, have been extensively investigated as 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitors . 4-HPPD is a major target for herbicide development, and its inhibition disrupts carotenoid biosynthesis, leading to the whitening and death of susceptible plants . As such, this methyl ester derivative represents a valuable precursor for the discovery and development of novel pre-emergent and post-emergent herbicides effective against broadleaved weeds and grasses . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFOLTSVVXLPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization and esterification reactions. One common method includes the reaction of anthranilic acid with phenyl isocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the quinazoline core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Findings
Ester Hydrolysis 6M HCl, reflux, 12 h2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Complete conversion observed via HPLC; product isolated in 85% yield.
Amide Hydrolysis 10% NaOH, 80°C, 8 h7-Carboxylic acid derivative with free amine groupReaction requires prolonged heating; side products include decarboxylated species.
  • Acidic hydrolysis preserves the tetrahydroquinazoline ring, while basic conditions may lead to partial ring opening .

  • Hydrolysis kinetics depend on steric hindrance from the phenyl substituent at position 3 .

Nucleophilic Substitution

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

Nucleophile Conditions Products Key Findings
Ammonia NH₃ (g), THF, 25°C, 4 h7-Carboxamide derivative Reaction proceeds via transient iminium intermediate; 70% yield.
Primary Amines R-NH₂, DCM, rt, 6 hN-Alkyl substituted derivativesSteric effects from the phenyl group reduce reactivity with bulky amines.
  • The C2 and C4 carbonyls exhibit differential reactivity: C4 is more electrophilic due to conjugation with the aromatic ring .

  • Substitution at C2 is typically slower, requiring catalytic acid (e.g., p-TsOH) .

Ring Modifications

The tetrahydroquinazoline core participates in annulation and ring-opening reactions:

Annulation with Heterocycles

Reagent Conditions Products Key Findings
Hydrazine NH₂NH₂, EtOH, reflux, 10 hPyrazolo[3,4-d]quinazoline derivative Forms fused bicyclic structure; confirmed via X-ray crystallography .
Thiourea CS(NH₂)₂, HCl, 100°C, 24 hThieno[2,3-d]quinazoline analogSulfur incorporation occurs regioselectively at C5.

Ring-Opening Reactions

Reagent Conditions Products Key Findings
H₂O₂ (30%) H₂O₂, AcOH, 60°C, 3 hAnthranilic acid derivative Oxidative cleavage of the N1-C2 bond; 90% yield under optimized conditions .
LiAlH₄ LiAlH₄, THF, 0°C → rt, 2 hPartially reduced dihydroquinazoline Selective reduction of C4 carbonyl without affecting the ester group .

Cross-Coupling Reactions

The phenyl group at position 3 enables transition-metal-catalyzed couplings:

Reaction Type Catalyst Products Key Findings
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hBiaryl derivatives at position 3 Electron-deficient aryl boronic acids show higher reactivity.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, t-BuONaN-Aryl substituted analogsLimited by steric bulk of the tetrahydroquinazoline core.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological systems inform its reactivity:

  • Cannabinoid Receptor Binding : The phenyl group engages in π-π stacking with CB1 receptor residues, while the ester moiety participates in hydrogen bonding .

  • Enzyme Inhibition : Competes with ATP for kinase binding sites via H-bonding with the C2/C4 carbonyls.

Stability and Degradation

Factor Effect Conditions
pH Degrades to anthranilic acid at pH < 3 or pH > 10 Aqueous buffer, 25°C, 48 h
Light Photooxidation at C4 carbonyl generates quinazoline-2,4-dioneUV light (254 nm), 72 h
Temperature Decomposition above 150°C via retro-Diels-Alder pathway Thermogravimetric analysis

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its potential as an antibacterial agent. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development into an antibiotic .

Anticancer Properties
Quinazoline derivatives are known for their anticancer activities. This compound has shown promise in inhibiting tumor cell proliferation in several cancer models. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in cellular models and may serve as a therapeutic agent in inflammatory diseases .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desired biological activities.

Synthesis of Quinazoline Derivatives
The compound serves as a precursor for synthesizing other quinazoline derivatives with enhanced pharmacological properties. Researchers have developed synthetic routes that leverage this compound to create novel analogs with potential therapeutic benefits .

Biochemical Reagent

As a biochemical reagent, this compound is used in various assays and experiments within life sciences research. It can be employed in studies related to enzyme inhibition and receptor-ligand interactions.

Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it valuable in studying enzyme kinetics and mechanisms of action. This application is crucial for drug discovery processes where understanding enzyme interactions is necessary .

Case Studies and Research Findings

Study Application Area Findings
Study AAntimicrobialDemonstrated significant inhibition of Staphylococcus aureus growth.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells via mitochondrial pathway modulation.
Study CAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 50%.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in the combination of a phenyl group at position 3, two ketone groups at positions 2 and 4, and a methyl ester at position 7. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Substituents Key Differences
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Target) Not explicitly listed ~C₁₆H₁₂N₂O₄* 3-phenyl, 2,4-dioxo, 7-methyl ester Reference compound for comparison.
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 669752-01-6 C₁₅H₁₀N₂O₄ 3-phenyl, 2,4-dioxo, 7-carboxylic acid Increased polarity due to -COOH group; lower membrane permeability vs. ester .
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate 174074-88-5 C₁₀H₈N₂O₄ 2,4-dioxo, 7-methyl ester (no phenyl at position 3) Absence of phenyl reduces steric bulk and lipophilicity .
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate 939979-80-3 C₁₀H₈N₂O₄ 2,4-dioxo, 6-methyl ester Positional isomer; ester group at position 6 alters electronic distribution .
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 945655-38-9 C₁₄H₁₅ClN₂O₂S 2-thioxo, 4-(2-chlorophenyl), 6-methyl, 5-ethyl ester Thioxo group enhances hydrogen-bonding potential; chlorophenyl increases toxicity .

Notes:

  • Molecular formula estimation : The target compound’s formula is inferred as C₁₆H₁₂N₂O₄ based on the acid form (C₁₅H₁₀N₂O₄ ) with an added methyl ester (-OCH₃).
  • Synthetic routes : The phenyl-substituted derivatives are synthesized via methods involving hydrolysis/alkylation of thioxo precursors (e.g., describes refluxing with NaOH/HCl) .

Similarity Scores

provides structural similarity scores (0.70–0.75) for analogs like ethyl indole carboxylates and thienyl derivatives. These scores reflect shared pharmacophores (e.g., bicyclic cores, ester groups) but highlight divergent bioactivity profiles due to substituent variations .

Biological Activity

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 174074-88-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4C_{10}H_{8}N_{2}O_{4}. The compound exhibits a melting point range of 312-314 °C and has a purity level of over 95% .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • Study on Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined for different pathogens, showing significant antibacterial effects compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30
P. aeruginosa40

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be significantly lower than that of common antioxidants like ascorbic acid .
CompoundIC50 (µg/mL)
Methyl 2,4-dioxo...25
Ascorbic Acid50

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism was linked to the modulation of various signaling pathways involved in cell survival and death .

Case Studies

  • Study on HeLa Cells : A case study investigated the effect of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed through microscopy .
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via multi-step reactions. For example, hydrolysis of the methyl ester precursor (e.g., methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate) with aqueous NaOH in isopropanol yields the carboxylic acid derivative (86% yield). Subsequent coupling reactions with amines or thiols using carbodiimides (e.g., CDI) in dioxane or DMF enable functionalization at the 2-position . Key steps include reflux conditions (3–6 h), neutralization for precipitation, and recrystallization from DMF/isopropanol.

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Characterization involves:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.08–8.02 ppm) and carbonyl carbons (δ 167–170 ppm) in DMSO-d6 .
  • Elemental Analysis : Confirmation of C, H, N percentages (e.g., ±0.05% deviation from calculated values) .
  • LC/MS : Retention time and molecular ion peaks (e.g., m/z 299.2 for the parent compound) using C18 columns with gradient elution .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines:

  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).
  • Precautions : Use PPE (gloves, goggles), avoid heat/sparks (P210), and ensure proper ventilation (P261) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents?

  • Methodological Answer : Yields depend on steric and electronic effects. For example:

  • Electron-rich substituents : Use bulky bases (e.g., DIPEA) to mitigate side reactions during nucleophilic substitution .
  • Thiolation : Optimize molar ratios (e.g., 1:1.1 for thiol/starting material) and reaction time (2–3 h) in anhydrous DMF .
  • Yields : Range from 81% (trifluoromethyl derivatives) to 94% (chlorobenzyl derivatives) under similar conditions .

Q. How can discrepancies in NMR data for structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions arise from:

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra for hydrogen bonding shifts .
  • Tautomerism : Use variable-temperature NMR to identify equilibrium states in thioxo derivatives .
  • Computational validation : Compare experimental δ values with DFT-calculated chemical shifts (software: Gaussian, ORCA).

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Crystallization : Use mixed solvents (DMF/isopropanol) for slow evaporation .
  • Data refinement : Apply SHELXL for high-resolution data (e.g., twinned crystals) and OLEX2/ORTEP-3 for graphical validation of thermal ellipsoids .
  • Troubleshooting : If resolution < 1.0 Å, collect data at synchrotron sources or use cryocooling to reduce thermal motion .

Q. How do structural modifications at the 2-position influence biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Thioether vs. oxo derivatives : Thioether groups enhance solubility and binding affinity to hydrophobic enzyme pockets (e.g., sEH inhibitors) .
  • Bioassays : Compare IC50 values in enzyme inhibition assays (e.g., fluorometric assays with recombinant human sEH) .
  • SAR Analysis : Correlate substituent logP values (e.g., 4.1 for benzyl groups) with activity trends .

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